Chemical and Physical Profiling of 2-(2-Methoxyethoxy)propanehydrazide: A Versatile Building Block in Drug Discovery and Bioconjugation
Chemical and Physical Profiling of 2-(2-Methoxyethoxy)propanehydrazide: A Versatile Building Block in Drug Discovery and Bioconjugation
Executive Summary
In the landscape of modern medicinal chemistry and bioconjugation, bifunctional building blocks are essential for designing targeted therapeutics, antibody-drug conjugates (ADCs), and dynamic materials. 2-(2-Methoxyethoxy)propanehydrazide (CAS: 1339027-06-3) is a highly specialized, versatile aliphatic hydrazide. Structurally, it combines a reactive hydrazide terminus with a hydrophilic 2-methoxyethoxy (PEG-like) side chain.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and practical applications. By leveraging the unique electronic properties of the hydrazide group and the solubilizing nature of the ether linkages, researchers can utilize this compound to synthesize pH-sensitive prodrugs, improve the pharmacokinetic profiles of lipophilic payloads, and engineer dynamic covalent systems.
Physicochemical Properties & Structural Analysis
Understanding the physicochemical profile of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The properties of 2-(2-methoxyethoxy)propanehydrazide are summarized below [1].
Quantitative Data Summary
| Property | Value | Causality & Impact in Drug Design |
| Molecular Formula | C₆H₁₄N₂O₃ | Defines the low-molecular-weight (LMW) nature of the linker. |
| Molecular Weight | 162.19 g/mol | Small steric footprint minimizes interference with payload binding affinity. |
| XLogP3-AA | -1.1 | The negative partition coefficient is driven by the ether oxygens and polar hydrazide. When appended to lipophilic drugs, it drastically improves aqueous solubility and prevents aggregation. |
| Topological Polar Surface Area (TPSA) | 73.6 Ų | Strikes a balance between aqueous solubility and potential membrane permeability, remaining well within the Lipinski limits for drug-like molecules. |
| Hydrogen Bond Donors (HBD) | 2 | Provided by the terminal -NH₂ and internal -NH- of the hydrazide, enabling target engagement or water solvation. |
| Hydrogen Bond Acceptors (HBA) | 4 | Provided by the carbonyl oxygen, ether oxygens, and terminal nitrogen. |
| Rotatable Bonds | 5 | Confers high conformational flexibility, allowing the linker to adopt favorable geometries when conjugated to macromolecular targets. |
Chemical Reactivity and Synthetic Utility
The Alpha-Effect and Selective Nucleophilicity
The defining chemical feature of 2-(2-methoxyethoxy)propanehydrazide is its terminal hydrazide group. Hydrazides exhibit significantly enhanced nucleophilicity compared to standard primary amines of similar basicity—a phenomenon known as the "alpha-effect" [2].
Mechanistic Causality: The adjacent nitrogen atom in the hydrazide possesses a lone pair of electrons that electrostatically repels the lone pair on the terminal nucleophilic nitrogen. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more readily available for donation. Consequently, this lowers the activation energy required for nucleophilic attack on electrophilic carbonyl carbons (aldehydes and ketones).
Because of this heightened reactivity, 2-(2-methoxyethoxy)propanehydrazide can selectively form acylhydrazones in complex biological mixtures at mildly acidic pH (4.5–6.0). In this pH regime, typical biological amines (such as the ε-amino groups of lysine residues) are protonated and rendered non-nucleophilic, ensuring bioorthogonal selectivity.
Dynamic Covalent Chemistry (DCC) and pH-Sensitive Prodrugs
Acylhydrazones formed from this compound are inherently dynamic. They exhibit high thermodynamic stability at physiological pH (7.4) but undergo rapid hydrolysis in mildly acidic microenvironments, such as the tumor microenvironment or intracellular endosomes/lysosomes (pH 4.5–5.5) [3]. This makes 2-(2-methoxyethoxy)propanehydrazide an ideal linker for designing stimuli-responsive ADCs or targeted drug delivery systems where premature payload release in systemic circulation must be avoided.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating in-process controls that confirm reaction success through fundamental chemical principles.
Protocol 1: Synthesis of 2-(2-Methoxyethoxy)propanehydrazide
This protocol utilizes a standard Williamson ether synthesis followed by hydrazinolysis.
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Etherification: Dissolve ethyl 2-bromopropanoate (1.0 eq) and 2-methoxyethanol (1.2 eq) in anhydrous THF. Cool to 0 °C under inert atmosphere (N₂). Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the intermediate ester, ethyl 2-(2-methoxyethoxy)propanoate.
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Hydrazinolysis: Dissolve the intermediate ester in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux the mixture for 12 hours.
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Self-Validation (In-Process Control):
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TLC Analysis: Spot the reaction mixture on silica gel. Stain with ninhydrin and heat. The formation of the hydrazide is validated by the appearance of a distinct spot that turns Ruhemann's purple (indicating the primary amine of the hydrazide), whereas the precursor ester remains colorless.
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LC-MS (ESI+): Complete consumption of the ester is confirmed by the emergence of the protonated molecular ion peak [M+H]⁺ at m/z 163.1 .
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Protocol 2: Acylhydrazone Bioconjugation (Model Reaction)
This protocol outlines the conjugation of the hydrazide to a model carbonyl-containing payload using aniline catalysis.
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Preparation: Dissolve 2-(2-methoxyethoxy)propanehydrazide (1.2 eq) and a model aldehyde (e.g., a ketone/aldehyde-functionalized fluorophore or drug) (1.0 eq) in a 100 mM sodium acetate buffer (pH 5.5).
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Catalysis: Add aniline (10 mM) to the mixture.
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Causality: Aniline acts as a nucleophilic catalyst by rapidly forming a highly electrophilic Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the hydrazide. This bypasses the kinetically slow direct condensation pathway [3].
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Incubation: Stir at room temperature for 2 hours.
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Self-Validation (In-Process Control):
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UV-Vis Spectroscopy: The formation of the extended conjugated system of the acylhydrazone typically results in a measurable bathochromic shift (red shift) in the absorption maximum ( λmax ) compared to the starting aldehyde.
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RP-HPLC: Monitor the reaction at 254 nm. The disappearance of the aldehyde peak and the appearance of a new, more polar peak (due to the hydrophilic methoxyethoxy tail) validates >95% conversion.
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Visualizations
The following diagrams map the synthetic and functional logic of 2-(2-Methoxyethoxy)propanehydrazide.
Synthetic workflow for 2-(2-Methoxyethoxy)propanehydrazide via etherification and hydrazinolysis.
Mechanism of acylhydrazone formation and pH-triggered payload release in target microenvironments.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 63575753, 2-(2-Methoxyethoxy)propanehydrazide" PubChem. URL:[Link]
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Agarwal, P., et al. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 115(21), 2015. URL:[Link]
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Nisal, R., et al. "Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts." Organic & Biomolecular Chemistry, 16, 4304-4310, 2018. URL:[Link]
